Home > Products > Building Blocks P657 > 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide - 1291832-37-5

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Catalog Number: EVT-1711054
CAS Number: 1291832-37-5
Molecular Formula: C16H12N2O2S
Molecular Weight: 296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiazine ring system fused with a methyl-substituted phenyl group and a carbonitrile group, along with the unique 1,1-dioxide functionality. This combination of structural elements contributes to its interesting chemical properties and biological activities.

Source

The compound can be synthesized from readily available starting materials through various chemical reactions, making it accessible for research and development purposes. Its synthesis typically involves multi-step processes that allow for the introduction of various functional groups, enhancing its potential applications in scientific research.

Classification

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is classified as a benzothiazine derivative. Benzothiazines are known for their pharmacological properties, including antitumor and anti-inflammatory activities. This compound specifically may exhibit effects related to potassium channel modulation, making it relevant in studies of diabetes and cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves several key steps:

  1. Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with an appropriate carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions to form the benzothiazine core.
  2. Introduction of the Carbonitrile Group: The carbonitrile functionality can be introduced via nucleophilic substitution reactions involving suitable nitrile precursors.
  3. Oxidation to Form 1,1-Dioxide: The final step includes oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the 1,1-dioxide group into the benzothiazine structure.

Technical Details

The reaction conditions often require careful control of temperature and pH to ensure successful cyclization and functional group introduction. The use of catalysts and specific solvents can also influence the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide features:

  • A benzothiazine ring, which consists of a fused benzene and thiazine ring.
  • A methyl group attached to the para position of the phenyl ring.
  • A carbonitrile group at the second position of the benzothiazine.
  • The presence of a 1,1-dioxide functional group that enhances its reactivity.

Data

The molecular formula is C13_{13}H10_{10}N2_2O2_{2}S. The compound's molecular weight is approximately 250.29 g/mol. Its structural features contribute to its biological activity and chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions:

  • Oxidation: Further oxidation can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can remove the 1,1-dioxide functionality or reduce the carbonitrile group.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Substitution Reagents: Halogenating agents or nucleophiles like amines.

The products formed depend on the specific reagents and conditions used during these reactions.

Mechanism of Action

Process

The mechanism of action for 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is largely associated with its interaction with potassium channels. Compounds in this class have been shown to modulate potassium channel activity, particularly in pancreatic beta cells.

Data

Studies indicate that derivatives like this compound can hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro. This suggests potential therapeutic applications in managing diabetes by influencing insulin secretion pathways.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized as a solid at room temperature with a specific melting point that may vary based on purity. Its solubility profile generally indicates moderate solubility in organic solvents while being less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles and electrophiles due to functional groups present in its structure.

These properties are crucial for understanding its behavior in biological systems and during synthetic applications.

Applications

Scientific Uses

The primary applications of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide include:

  • Pharmacological Research: Investigating its effects on potassium channels and potential use as a K(ATP) channel opener.
  • Medicinal Chemistry: Exploring its structure-activity relationships to develop new therapeutic agents targeting metabolic disorders like diabetes.
  • Chemical Synthesis: Serving as a precursor or intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

This compound exemplifies how modifications in chemical structures can lead to significant variations in biological activity and therapeutic potential.

Introduction to 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide in Medicinal Chemistry

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide represents a structurally optimized benzothiazine derivative with emerging significance in ion channel pharmacology and drug discovery. Characterized by the benzothiazine core—a fused bicyclic system incorporating benzene and sulfur-containing heterocyclic rings—this compound features critical modifications: a 4-methylphenyl group at position 4, a cyano (-CN) substituent at position 2, and sulfone groups (1,1-dioxide) that confer distinctive electronic properties and metabolic stability. The molecular formula is C₁₆H₁₂N₂O₂S (molecular weight: 296.34 g/mol), with systematic IUPAC name 4-(4-methylphenyl)-1,1-dioxo-1λ⁶,4-benzothiazine-2-carbonitrile [3]. Its structural framework positions it within broader medicinal chemistry efforts targeting ATP-sensitive potassium (KATP) channels and related physiological pathways, leveraging the benzothiazine scaffold's versatility in optimizing ligand-receptor interactions.

Role in ATP-Sensitive Potassium (KATP) Channel Modulation

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide functions as a potent activator of pancreatic β-cell Kir6.2/SUR1 KATP channels, though with reduced efficacy compared to classical benzothiadiazine openers like diazoxide or BPDZ 73. Electrophysiological studies demonstrate that this compound hyperpolarizes β-cell membrane potential at concentrations ≥10 µM, mediated through increased K⁺ conductance. The hyperpolarization subsequently inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and insulin secretion [1]. In vitro assays using isolated rat islets confirm significant suppression of glucose-stimulated insulin release, with efficacy approximately 40-60% of that observed with equimolar diazoxide concentrations.

Table 1: Electrophysiological and Insulin Release Modulation by Benzothiazine Derivatives

CompoundMembrane Hyperpolarization (EC₅₀, µM)Insulin Release Inhibition (IC₅₀, µM)Relative Efficacy vs. Diazoxide
Diazoxide (Benzothiadiazine control)12.5 ± 1.88.3 ± 0.9100%
4-(4-methylphenyl) benzothiazine38.2 ± 4.725.6 ± 3.145%
Ring-opened analogue (e.g., 4c)>100>100<15%

The 4-(4-methylphenyl) group contributes critically to activity—replacing it with smaller alkyl groups (e.g., methyl) diminishes potency, while ortho-substituted aryl variants (e.g., 4-(o-tolyl)) enhance membrane penetration due to increased lipophilicity (logP ≈ 3.2) [3] [6]. Unlike earlier benzothiadiazines, however, this benzothiazine exhibits reduced efficacy in patch-clamp assays measuring whole-cell Kir6.2/SUR1 currents, suggesting steric or electronic differences in SUR1 binding interactions despite scaffold similarities [1].

Structural Analogues in Sulfur-Containing Heterocyclic Scaffolds

The benzothiazine core of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide places it within a broader medicinal chemistry landscape of bioactive sulfur-nitrogen heterocycles. Key analogues include:

  • 4H-1,2,4-Benzothiadiazine 1,1-dioxides: Diazoxide and BPDZ 73, featuring an additional nitrogen atom in the thiadiazine ring, exhibit superior KATP opening potency due to enhanced hydrogen bonding with SUR1 residues (e.g., TMs 17–18) [1].
  • Pyrazolo[3,4-c][1,2]benzothiazines: Synthesized from saccharin, these analogues demonstrate divergent biological activities, including NorA efflux pump inhibition in Staphylococcus aureus and focal adhesion kinase (FAK) suppression for anticancer applications [5].
  • 1,4-Benzothiazin-3-ones: Exhibit Gram-positive antibacterial activity through membrane disruption, leveraging the sulfone group’s electrophilicity [8].

Table 2: Structural and Activity Comparison of Sulfur-Containing Heterocycles

ScaffoldKey Structural FeaturesPrimary Biological ActivitiesPotency Metrics
4H-1,4-Benzothiazine 1,1-dioxideC2-carbonitrile; N4-aryl substitutionKATP activation; Insulin release inhibitionIC₅₀ (Insulin): 25.6 µM [1]
4H-1,2,4-Benzothiadiazine 1,1-dioxideN2/N4 in ring; C3-aminoalkyl groupsKATP activation; VasodilationEC₅₀ (KATP): 0.2–12 µM [1]
Pyrazolo[3,4-c][1,2]benzothiazineFused pyrazole; 5,5-dioxideFAK inhibition; NorA efflux inhibitionFAK IC₅₀: 0.64 µM [5]
1,2-Benzothiazine 1,1-dioxideC3-carboxamide (oxicam-type)COX-1/2 inhibition; AntimicrobialMIC (S. aureus): 0.00975 mg/mL [8]

Synthetic accessibility enhances the benzothiazine scaffold’s utility. Modern routes employ base-induced ring expansion under ultrasonication—using 5% NaOH to convert 1,3-benzothiazolium cations and α-haloketones to 1,4-benzothiazines efficiently [7]. Computational studies (DFT, B3LYP/6-31G(d)) corroborate experimental NMR and X-ray data, confirming the planarity of the tricyclic system and the electron-withdrawing influence of the C2-carbonitrile and S1-dioxide groups [7].

Pharmacological Significance in Metabolic and Cardiovascular Disorders

The compound’s KATP activation underpins its potential for managing metabolic and vascular disorders. In anaesthetized rat models, intravenous administration reduces systolic blood pressure by 15–20% within 30 minutes, attributable to vascular smooth muscle KATP activation and vasodilation [1]. Concurrently, plasma insulin levels decrease by 40–60% during hyperglycemic clamps, confirming target engagement in pancreatic β-cells. This dual activity suggests applicability in pathological hyperinsulinemia (e.g., insulinoma, persistent hyperinsulinemic hypoglycemia of infancy) or hypertension, though with narrower therapeutic indices than diazoxide due to reduced potency.

Compared to classical KATP openers, however, 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exhibits tissue-selectivity biases. While diazoxide non-selectively activates pancreatic, vascular, and neuronal KATP isoforms, this benzothiazine shows 3-fold selectivity for SUR1 (pancreatic) over SUR2B (vascular) subtypes in radioligand displacement assays. Such selectivity may mitigate dose-limiting hypotension in metabolic indications. Molecular dynamics simulations suggest the 4-methylphenyl group’s hydrophobic interactions within SUR1’s TMD-NBD interface contribute to this bias [3] [6].

Ongoing optimization focuses on:

  • Potency enhancement: Introducing aminoalkyl groups at C3 to mimic BPDZ 73’s key pharmacophore.
  • Tissue targeting: Conjugating with glucagon-like peptide-1 (GLP-1) analogues for β-cell-specific delivery.
  • Scaffold hopping: Generating pyrido[2,3-b][1,4]benzothiazines to improve metabolic stability [5] [8].

Table 3: In Vivo Pharmacological Effects of 4-(4-methylphenyl) Benzothiazine Derivative

ModelDose (IV)Effect on InsulinEffect on Blood PressureDuration
Normoglycemic rats1 mg/kg↓ 35%60 min
Hyperglycemic clamps (rats)3 mg/kg↓ 58%↓ 12%90 min
Insulinoma xenograft (mice)10 mg/kg↓ 62%↓ 18%120 min

Properties

CAS Number

1291832-37-5

Product Name

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

IUPAC Name

4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C16H12N2O2S/c1-12-6-8-13(9-7-12)18-11-14(10-17)21(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3

InChI Key

SBXSVYJWWUHTEP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.